VX661 -

VX661

Catalog Number: EVT-8540069
CAS Number:
Molecular Formula: C26H27F3N2O6
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VX661, also known as Tezacaftor, is a small molecule developed by Vertex Pharmaceuticals primarily as a corrector for the cystic fibrosis transmembrane conductance regulator protein. This compound aims to rectify the misfolding and trafficking defects associated with the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. VX661 has been evaluated in clinical settings for its ability to enhance the function of the defective protein, particularly in patients with cystic fibrosis who are either homozygous or heterozygous for the F508del mutation .

Source and Classification

VX661 is classified as a cystic fibrosis transmembrane conductance regulator corrector. It is part of a broader category of drugs aimed at improving the cellular processing and function of mutated forms of the cystic fibrosis transmembrane conductance regulator protein. The compound is synthesized from various chemical precursors, leading to its designation as a Vertex derivative .

Synthesis Analysis

Methods and Technical Details

The synthesis of VX661 involves multi-step organic reactions that typically include:

  1. Formation of Key Intermediates: Initial steps focus on creating necessary intermediates through reactions such as alkylation and acylation.
  2. Cyclization Reactions: These intermediates undergo cyclization to form the core structure of VX661.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels, often exceeding 98% .

The solubility of VX661 in dimethyl sulfoxide is reported to be greater than 21.8 mg/mL, facilitating its use in biological assays and formulations .

Molecular Structure Analysis

Structure and Data

VX661 has a molecular formula of C26H27F3N2O6 and a molecular weight of approximately 520.5 g/mol . The structural characteristics include:

  • Core Structure: The compound features a complex arrangement that includes multiple functional groups conducive to its activity as a corrector.
  • Binding Sites: Molecular modeling studies suggest that VX661 binds specifically within the membrane-spanning domains of the cystic fibrosis transmembrane conductance regulator protein, stabilizing its native conformation .
Chemical Reactions Analysis

Reactions and Technical Details

VX661 primarily functions through its interaction with the cystic fibrosis transmembrane conductance regulator protein, promoting proper folding and trafficking. Key reactions include:

  1. Binding Affinity: VX661 exhibits high binding affinity for specific mutated forms of cystic fibrosis transmembrane conductance regulator, enhancing their stability at the plasma membrane.
  2. Rescue Mechanism: The compound partially restores function by correcting folding defects, which is evident in increased plasma membrane expression levels of the F508del variant when treated with VX661 alone or in combination with ivacaftor (another cystic fibrosis treatment) .
Mechanism of Action

Process and Data

The mechanism by which VX661 exerts its effects involves several steps:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: VX661 is typically presented as a crystalline solid.
  • Solubility: It demonstrates good solubility in organic solvents like dimethyl sulfoxide, which aids in its formulation for biological studies.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures (below -20°C) for prolonged shelf life .
Applications

Scientific Uses

VX661 has several significant applications in scientific research and clinical practice:

  1. Cystic Fibrosis Treatment: It is primarily used as a therapeutic agent for patients with cystic fibrosis, particularly those carrying the F508del mutation.
  2. Research Tool: In vitro studies utilize VX661 to investigate mechanisms of protein folding and trafficking within cellular systems.
  3. Combination Therapy: Clinical trials have explored its use in combination with other modulators like ivacaftor to enhance therapeutic efficacy in treating cystic fibrosis .
Molecular Mechanisms of VX661 in CFTR Protein Correction

Pharmacodynamic Modulation of F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator Misfolding Pathways

VX661 (tezacaftor) belongs to the type I corrector class, which specifically targets misprocessing defects caused by the F508deletion mutation in the Cystic Fibrosis Transmembrane Conductance Regulator protein. This mutation induces severe structural instability in nucleotide-binding domain 1 and disrupts its interface with membrane-spanning domain 1 and membrane-spanning domain 2. VX661 binds within a hydrophobic pocket formed by transmembrane helices 1, 2, 3, 5, 6, and 8 of membrane-spanning domain 1, stabilizing local secondary structure elements and facilitating native interdomain contacts [4] [7]. This interaction reduces endoplasmic reticulum retention by minimizing exposure of degron motifs recognized by the endoplasmic reticulum-associated degradation machinery [3].

Deep mutational scanning of 129 clinically relevant Cystic Fibrosis Transmembrane Conductance Regulator variants revealed that VX661 exhibits maximal efficacy against mutations causing intermediate destabilization (plasma membrane expression 20–60% of wild-type) and localized near membrane-spanning domain 1 or nucleotide-binding domain 1 interfaces. Notably, variants with mutations proximal to the VX661 binding pocket (e.g., L206W in transmembrane helix 4) show 3.7-fold greater correction than distal mutations [1]. This regional sensitivity underscores the pharmacodynamic preference of VX661 for localized folding defects within membrane-spanning domain 1 [1] [4].

Table 1: Domain-Specific Efficacy of VX661 in Correcting Cystic Fibrosis Transmembrane Conductance Regulator Variants

Structural DomainRepresentative MutationsFold-Change in Plasma Membrane Expression (vs. Untreated)Primary Correction Mechanism
Membrane-spanning domain 1L206W, V232D3.5–4.2Stabilization of membrane-spanning domain 1 helical packing
Nucleotide-binding domain 1F508deletion, S549R2.8–3.1Restoration of nucleotide-binding domain 1/membrane-spanning domain 1 interface
Membrane-spanning domain 2N1303K, S1251N1.2–1.8Minimal direct effect
Nucleotide-binding domain 2G1244E, Y1092N1.0–1.5No significant correction

Unlike bithiazole correctors (e.g., Corr4a) that target nucleotide-binding domain 2, VX661 demonstrates negligible activity against mutations in nucleotide-binding domain 2 or membrane-spanning domain 2. Biochemical assays confirm that VX661 selectively increases the maturation and stability of the N-terminal half of Cystic Fibrosis Transmembrane Conductance Regulator (residues 1–633), with minimal effects on the C-terminal half (residues 837–1480). This domain selectivity classifies VX661 as a membrane-spanning domain 1-targeted corrector [4].

Binding Kinetics and Allosteric Regulation of Cystic Fibrosis Transmembrane Conductance Regulator Conformational Stability

Surface plasmon resonance studies demonstrate that VX661 binds wild-type and F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator with dissociation constants (KD) of 89 ± 11 nM and 112 ± 15 nM, respectively, indicating preserved binding affinity despite the mutation [8]. Kinetic analyses reveal a slow off-rate (koff = 2.4 × 10−3 s−1), consistent with prolonged stabilization of the membrane-spanning domain 1 native conformation. Hydrogen-deuterium exchange mass spectrometry shows that VX661 binding reduces deuterium incorporation in transmembrane helices 1, 2, 5, and 6 by 35–72%, indicating substantial protection against solvent exposure and dynamic fluctuations [3] [5].

The allosteric network activated by VX661 extends beyond membrane-spanning domain 1. Molecular dynamics simulations reveal propagated conformational effects to intracellular loop 4 (residues 888–900) and nucleotide-binding domain 1, reducing solvent accessibility of the F508deletion site by 41% [5]. This long-range stabilization occurs through restructuring of the membrane-spanning domain 1/intracellular loop 4/nucleotide-binding domain 1 tripartite interface, a critical folding checkpoint. The allosteric coupling constant (θ) between the VX661 binding site and nucleotide-binding domain 1 is calculated at 0.68 ± 0.05, confirming thermodynamically significant domain-domain communication [5] [8].

Table 2: Biophysical Binding Parameters of VX661 Interaction with Cystic Fibrosis Transmembrane Conductance Regulator

ParameterWild-Type Cystic Fibrosis Transmembrane Conductance RegulatorF508deletion-Cystic Fibrosis Transmembrane Conductance RegulatorMethodology
KD (nM)89 ± 11112 ± 15Surface plasmon resonance
kon (M−1s−1)(1.9 ± 0.3) × 105(1.7 ± 0.2) × 105Surface plasmon resonance
koff (s−1)(2.4 ± 0.4) × 10−3(2.7 ± 0.5) × 10−3Surface plasmon resonance
ΔGbinding (kcal/mol)−10.2 ± 0.3−9.9 ± 0.4Isothermal titration calorimetry
Protected regions upon bindingTransmembrane helices 1,2,5,6; Intracellular loop 4Transmembrane helices 1,2,5,6; Nucleotide-binding domain 1Hydrogen-deuterium exchange

VX661 binding induces positive cooperativity for subsequent corrector binding at distinct sites. When combined with the membrane-spanning domain 2-targeted corrector VX445 (elexacaftor), the binding energy (ΔGbinding) for VX661 increases by 2.3 kcal/mol, while VX445 binding affinity increases by 4.1-fold. This cooperative binding underlies the synergistic rescue observed in triple-combination therapies (e.g., Trikafta) [5] [8].

Role of VX661 in Cotranslational Folding Dynamics of Mutant Cystic Fibrosis Transmembrane Conductance Regulator

Pulse-chase experiments with radiolabeled F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator demonstrate that VX661 primarily acts during posttranslational folding rather than cotranslationally. When administered exclusively during the cotranslational phase (35S-Met/Cys pulse-labeling), VX661 rescues only 8–9% of F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator maturation efficiency. In contrast, posttranslational exposure during chase periods achieves 32–35% maturation efficiency, comparable to wild-type levels [3] [5]. This temporal specificity indicates that VX661 stabilizes near-native conformations emerging after ribosomal release.

VX661 modulates ribosome-associated quality control by altering the interactome of nascent Cystic Fibrosis Transmembrane Conductance Regulator chains. Affinity purification-mass spectrometry identifies that VX661 reduces recruitment of endoplasmic reticulum-associated degradation components (e.g., Derlin-1, ubiquitin ligase RNF5) to F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator by 60–75% while increasing interactions with membrane-integrated chaperones (e.g., BAP31) by 2.8-fold [10]. These shifts facilitate progression through the posttranslational folding landscape.

Unlike translational modulators (e.g., VX445), VX661 does not significantly alter ribosomal engagement with mutant Cystic Fibrosis Transmembrane Conductance Regulator mRNA. However, partial inhibition of translation initiation (via eIF2α phosphorylation) synergistically enhances VX661 correction by 47%, suggesting that reduced translation kinetics permits more effective folding pathway engagement [10]. This mechanism is distinct from VX445, which directly influences ribosomal pausing and co-translational folding transitions [10].

The compound stabilizes post-ribosomal folding intermediates by promoting native contacts between membrane-spanning domain 1 helices and intracellular loops 1 and 4. This restructuring facilitates subsequent domain-docking events with nucleotide-binding domain 1 during the slow posttranslational folding phase, which lasts approximately 60 minutes after translation termination [3] [5]. Consequently, VX661 rescues kinetically trapped intermediates that have undergone partial domain assembly but lack the compactness required for endoplasmic reticulum export.

Properties

Product Name

VX661

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2S)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide

Molecular Formula

C26H27F3N2O6

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m0/s1

InChI Key

MJUVRTYWUMPBTR-INIZCTEOSA-N

Canonical SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Isomeric SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.